An In-depth Technical Guide to the Spectroscopic Characterization of 8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid
An In-depth Technical Guide to the Spectroscopic Characterization of 8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid
Introduction
8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid belongs to the chromone family, a class of oxygen-containing heterocyclic compounds that are integral scaffolds in medicinal chemistry.[1] The chromone core is a key pharmacophore in numerous biologically active molecules, exhibiting a wide range of activities including anticancer, antioxidant, and anti-inflammatory properties.[1][2][3] The introduction of a fluorine atom at the 8-position and a carboxylic acid at the 2-position significantly modulates the molecule's electronic properties, solubility, and potential for biological interactions.
This guide provides a comprehensive technical overview of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for 8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid. As direct experimental data for this specific molecule is not ubiquitously published, this document serves as a predictive and interpretive framework, grounded in authoritative spectroscopic principles and data from analogous structures. We will explore the causality behind spectral features, detail standardized protocols for data acquisition, and present the expected data in a clear, structured format to aid researchers in the identification and characterization of this and related compounds.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is crucial for unambiguous spectral assignment. The structure of 8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid is presented below, with atoms numbered for the subsequent NMR analysis.
Caption: Molecular structure of 8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid.
Part 1: Infrared (IR) Spectroscopy Analysis
Guiding Principles
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The frequency of absorption is characteristic of the specific bonds and functional groups within the molecule. For 8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid, the key functional groups are the carboxylic acid, the α,β-unsaturated ketone (part of the chromone core), the aromatic ring, and the carbon-fluorine bond. Due to strong intermolecular hydrogen bonding, carboxylic acids typically exist as dimers in the solid state, which significantly influences the IR spectrum.[4]
Experimental Protocol: Acquiring the IR Spectrum
A high-quality IR spectrum of a solid sample can be reliably obtained using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.
Methodology: Fourier Transform Infrared (FT-IR) Spectroscopy with ATR
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum. This is a critical self-validating step that subtracts the spectrum of the atmosphere and the crystal from the final sample spectrum.
-
Sample Application: Place a small amount (1-2 mg) of the solid 8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid powder onto the center of the ATR crystal.
-
Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. The pressure should be sufficient to maximize signal intensity without damaging the crystal.
-
Data Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000–400 cm⁻¹.
-
Data Processing: The resulting spectrum should be automatically ratioed against the background scan by the instrument software. Perform baseline correction if necessary.
Predicted IR Spectral Data and Interpretation
The IR spectrum of this molecule is expected to be rich with characteristic peaks. The presence of a broad O-H stretch combined with strong carbonyl absorptions provides a distinct diagnostic pattern for a carboxylic acid.[4]
Table 1: Predicted IR Absorption Frequencies
| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Mode | Rationale and Authoritative Insights |
| 3300–2500 | Broad, Strong | O–H stretch (Carboxylic acid dimer) | This exceptionally broad band is the hallmark of a hydrogen-bonded carboxylic acid dimer and often shows smaller, sharper C-H peaks superimposed upon it.[5][6] |
| ~1715 | Strong, Sharp | C=O stretch (Carboxylic acid) | The carbonyl of the carboxylic acid group is expected in this region. Hydrogen bonding in the dimer state typically lowers this frequency from the monomeric value (~1760 cm⁻¹).[7][8] |
| ~1685 | Strong, Sharp | C=O stretch (C4-Ketone) | Conjugation of the ketone with the aromatic ring and the pyrone double bond delocalizes pi electrons, weakening the C=O bond and lowering its stretching frequency compared to a simple saturated ketone (~1715 cm⁻¹).[7][8] |
| ~1620, ~1570 | Medium-Strong | C=C stretches (Aromatic & Pyrone) | These absorptions arise from the stretching vibrations within the fused aromatic and pyrone rings. |
| ~1440 | Medium | O–H bend (in-plane) | This band involves interaction between C-O stretching and C-O-H bending.[8] |
| ~1310 | Strong | C–O stretch (Carboxylic acid) | This intense band is often coupled with the O-H bend and is characteristic of the C-O single bond in the carboxylic acid moiety.[4][8] |
| ~1250 | Strong | C–F stretch (Aromatic) | The C-F stretch typically gives a strong, characteristic absorption in this region. Its exact position can be influenced by the surrounding molecular structure.[9] |
| ~920 | Broad, Medium | O–H bend (out-of-plane) | This broad "wag" is another characteristic feature of a carboxylic acid dimer and is considered diagnostically useful.[4] |
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Guiding Principles
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution.
-
¹H NMR provides information on the number of different types of protons, their electronic environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity).
-
¹³C NMR provides information on the number of different types of carbons and their electronic environment. The presence of fluorine introduces C-F coupling, which provides valuable structural information.[10][11]
-
¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it an excellent probe for fluorinated molecules.[12][13]
Experimental Protocol: Acquiring NMR Spectra
Methodology: Sample Preparation and 1D NMR Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often chosen for carboxylic acids as it can solubilize polar compounds and its residual proton peak does not typically overlap with many analyte signals.[14][15] Add a small amount of an internal standard, such as tetramethylsilane (TMS), if absolute chemical shift referencing is required, although modern spectrometers can reference to the residual solvent signal.[16]
-
Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample temperature to equilibrate (typically 298 K).
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. This step ensures field stability. Perform shimming by adjusting the homogeneity of the magnetic field across the sample to achieve narrow, symmetrical peak shapes.
-
¹H NMR Acquisition:
-
Tune and match the proton probe.
-
Determine the 90° pulse width.
-
Acquire the spectrum using standard parameters (e.g., spectral width of ~16 ppm, acquisition time of ~2-3 s, relaxation delay of 1-2 s). Typically 8 to 16 scans are sufficient.
-
-
¹³C NMR Acquisition:
-
Tune and match the carbon probe.
-
Acquire a proton-decoupled ¹³C spectrum using standard parameters (e.g., spectral width of ~220 ppm, relaxation delay of 2 s). A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and perform baseline correction. Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual DMSO solvent peak to 2.50 ppm (¹H) and 39.52 ppm (¹³C).[14]
Predicted ¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum is expected to show four distinct signals in the aromatic/vinylic region and one very deshielded, broad signal for the carboxylic acid proton.
Table 2: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Atom | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale and Authoritative Insights |
| H-COOH | 12.0–13.5 | br s | - | 1H | The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange. Its chemical shift can be concentration-dependent.[5] |
| H-7 | ~8.00 | ddd | ³J_H7H6 ≈ 8.0, ⁴J_H7H5 ≈ 1.5, ⁴J_H7F8 ≈ 6.0 | 1H | This proton is ortho to the C-F bond and will show coupling to H6, H5, and a characteristic four-bond coupling to the fluorine atom. |
| H-5 | ~7.85 | dd | ³J_H5H6 ≈ 8.0, ⁴J_H5H7 ≈ 1.5 | 1H | This proton is deshielded by the anisotropic effect of the C4-carbonyl group. It will show coupling to its neighbor H6 and a smaller four-bond coupling to H7. |
| H-6 | ~7.60 | dt | ³J_H6H5 ≈ 8.0, ³J_H6H7 ≈ 8.0, ⁵J_H6F8 ≈ 2.5 | 1H | This proton is coupled to both H5 and H7. A small five-bond coupling to the fluorine atom may also be resolved. |
| H-3 | ~7.10 | s | - | 1H | As a vinyl proton adjacent to a carbonyl group and a carboxylic acid, it appears as a sharp singlet in a relatively deshielded region of the spectrum. Its chemical shift is similar to related chromone structures.[15] |
Predicted ¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum will show 10 distinct signals. The key features will be the two downfield carbonyl carbons and the C-F couplings, particularly the large one-bond coupling for C8.
Table 3: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Atom | Predicted δ (ppm) | Coupling (J_CF, Hz) | Rationale and Authoritative Insights |
| C4 | ~175.0 | ³J_CF ≈ 3-5 | The ketonic carbonyl carbon is highly deshielded. A small three-bond coupling to fluorine is expected. |
| C9 (COOH) | ~162.0 | - | The carboxylic acid carbonyl carbon appears in a characteristic downfield region.[5] |
| C8 | ~158.0 | ¹J_CF ≈ 250 | The carbon directly bonded to fluorine is significantly shifted downfield and exhibits a very large one-bond C-F coupling constant, which is a powerful diagnostic tool.[10] |
| C8a | ~155.0 | ²J_CF ≈ 15 | This quaternary carbon is adjacent to the fluorine-bearing carbon and will show a significant two-bond coupling. |
| C2 | ~150.0 | - | This vinylic carbon is attached to the electronegative oxygen and the carboxylic acid group, shifting it downfield. |
| C6 | ~135.0 | ⁴J_CF ≈ 3 | The chemical shift is typical for an aromatic CH. A small four-bond C-F coupling may be observed. |
| C4a | ~125.0 | ³J_CF ≈ 5-7 | This quaternary carbon is part of the aromatic ring fusion. |
| C5 | ~122.0 | ⁴J_CF ≈ 3-4 | The chemical shift is typical for an aromatic CH. |
| C7 | ~118.0 | ²J_CF ≈ 20 | This carbon is ortho to the C-F bond and is expected to show a large two-bond coupling constant. |
| C3 | ~115.0 | - | This vinylic carbon is shifted upfield relative to C2. |
Integrated Spectroscopic Workflow
The process of characterizing a novel compound like 8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid follows a logical workflow, integrating various spectroscopic techniques for a confident structural elucidation.
Caption: Workflow for the spectroscopic characterization of the title compound.
Conclusion
The structural features of 8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid give rise to a unique and predictable spectroscopic fingerprint. The IR spectrum is dominated by the characteristic absorptions of a hydrogen-bonded carboxylic acid dimer and two distinct carbonyl groups. The ¹H NMR spectrum provides clear signals for the aromatic, vinylic, and acidic protons, with proton-fluorine couplings providing key structural confirmation. Finally, the ¹³C NMR spectrum, with its well-resolved signals and diagnostic carbon-fluorine coupling constants, offers definitive evidence for the carbon skeleton. This guide provides a robust framework for researchers to confidently identify and characterize this important fluorinated chromone derivative, facilitating its use in drug discovery and development.
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